

Unveiling the Chemical Landscape of (4R)-4,8-Dimethyldecanal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde with significant biological activity, most notably as a potent aggregation pheromone in several species of flour beetles, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] Its stereospecific nature plays a crucial role in its biological function, with the (4R,8R)-isomer being the most active component of the natural pheromone.[3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological pathways associated with (4R)-4,8-Dimethyldecanal, tailored for professionals in research and drug development.

Chemical and Physical Properties

(4R)-4,8-Dimethyldecanal is a colorless to pale yellow liquid at room temperature with a characteristic aldehydic odor.[4] The presence of two methyl branches on the decanal backbone influences its physical properties.[4] While its solubility in water is limited due to the long hydrocarbon chain, it is soluble in most organic solvents.[4]

A summary of its key quantitative properties is presented in the table below.



Property	Value	Reference
Molecular Formula	C12H24O	[4][5]
Molecular Weight	184.32 g/mol	[4][6]
Boiling Point	235.5 °C at 760 mmHg	[5]
Density	0.82 g/cm ³	[5]
Refractive Index	1.427	[5]
Vapor Pressure	0.0498 mmHg at 25°C	[5]
Flash Point	102.1 °C	[5]

Experimental Protocols: Synthesis of (4R)-4,8-Dimethyldecanal

The stereospecific synthesis of **(4R)-4,8-Dimethyldecanal** is a multi-step process that often involves the coupling of chiral building blocks. One effective strategy involves the use of (R)-and (S)-2-methyloxirane as chiral sources.[3] The following is a generalized experimental protocol based on reported synthetic routes.

Materials:

- (R)-2-methyloxirane
- · Allylmagnesium bromide
- Copper(I) iodide (CuI)
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- Sodium hypochlorite (NaOCI)
- · Diethyl malonate
- Sodium ethoxide



- Potassium hydroxide
- Boric acid
- Sodium borohydride
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- (R)-1-bromo-2-methylbutane
- Magnesium turnings
- Lithium tetrachlorocuprate(II) (Li₂CuCl₄)
- Ruthenium(III) chloride (RuCl₃)
- Sodium periodate (NaIO₄)
- Appropriate organic solvents (e.g., diethyl ether, tetrahydrofuran, dichloromethane)

Methodology:

- Preparation of Chiral Alcohol: The synthesis typically begins with the ring-opening reaction of a chiral epoxide, such as (R)-2-methyloxirane, with a Grignard reagent like allylmagnesium bromide, catalyzed by Cul. This reaction yields a chiral secondary alcohol.[3]
- Selective Oxidation: Any primary alcohol byproduct from the previous step can be selectively
 oxidized to the corresponding aldehyde using a TEMPO-catalyzed oxidation, allowing for
 easier separation.[3]
- Chain Elongation: The chiral alcohol is then used to alkylate a malonic ester, such as diethyl
 malonate, in the presence of a base like sodium ethoxide. Subsequent hydrolysis and
 decarboxylation yield a carboxylic acid with an extended carbon chain.
- Reduction and Tosylation: The carboxylic acid is reduced to the corresponding primary alcohol, which is then converted to a tosylate by reaction with p-toluenesulfonyl chloride in



the presence of pyridine.

- Coupling Reaction: A key step involves the Li₂CuCl₄-catalyzed coupling of the chiral tosylate with a Grignard reagent derived from a second chiral building block, such as (R)-1-bromo-2-methylbutane. This forms the carbon skeleton of the target molecule.[3]
- Oxidative Cleavage: The terminal alkene of the coupled product is then subjected to
 oxidative cleavage to yield the final aldehyde, (4R)-4,8-dimethyldecanal. A common reagent
 system for this transformation is RuCl₃/NalO₄.[3]
- Purification: The final product is purified using standard techniques such as column chromatography.

Signaling Pathways and Logical Relationships Biosynthesis of 4,8-Dimethyldecanal

In Tribolium castaneum, 4,8-dimethyldecanal is biosynthesized via a modified fatty acid pathway.[7][8] The biosynthesis proceeds through the sequential condensation of acetate and propionate units.[7][8] The production of the pheromone is inhibited by fatty acid pathway inhibitors, but not by mevalonate pathway inhibitors, confirming its origin from fatty acid metabolism.[7][8]



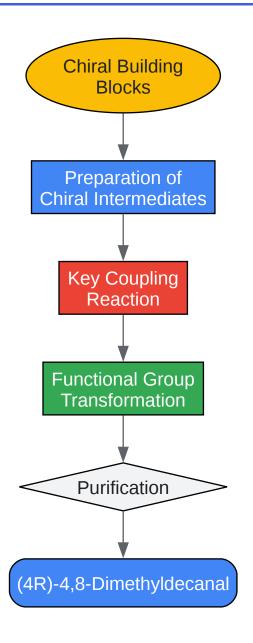
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Caption: Biosynthetic pathway of **(4R)-4,8-Dimethyldecanal** in T. castaneum.

Generalized Experimental Workflow for Synthesis

The chemical synthesis of **(4R)-4,8-Dimethyldecanal** involves a series of sequential reactions, each requiring specific reagents and conditions to ensure high stereochemical purity of the final product. The workflow illustrates the major stages of the synthesis.





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Caption: Generalized workflow for the chemical synthesis of (4R)-4,8-Dimethyldecanal.

Conclusion

(4R)-4,8-Dimethyldecanal is a molecule of significant interest due to its potent biological activity as an insect pheromone. A thorough understanding of its chemical properties, coupled with efficient and stereoselective synthetic methods, is crucial for its application in pest management strategies and for further research into its mechanism of action. The biosynthetic pathway via fatty acid metabolism provides a potential target for the development of novel pest



control agents. This guide serves as a foundational resource for professionals engaged in the study and application of this important semiochemical.

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